2-Chloro-4-(3,5-dimethylpiperazin-1-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(3,5-dimethylpiperazin-1-yl)benzonitrile is an organic compound with the molecular formula C13H16ClN3. This compound is characterized by the presence of a chloro group, a benzonitrile moiety, and a piperazine ring substituted with two methyl groups. It is a white crystalline solid that is slightly soluble in water but soluble in common organic solvents like methanol, ethanol, and dichloromethane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-4-(3,5-dimethylpiperazin-1-yl)benzonitrile involves the reaction of 2-chloro-4-nitrobenzonitrile with 3,5-dimethylpiperazine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chloro-4-nitrobenzonitrile and 3,5-dimethylpiperazine.
Reaction Conditions: The reaction is carried out in a suitable solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Bulk Reactors: Using large-scale reactors to mix the starting materials and base.
Continuous Stirring: Ensuring thorough mixing and reaction completion.
Purification: Employing industrial crystallization techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(3,5-dimethylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include substituted benzonitriles.
Oxidation: Products include benzoic acids or corresponding oxides.
Reduction: Products include primary amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(3,5-dimethylpiperazin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects primarily through interaction with muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors that play a crucial role in the parasympathetic nervous system. The compound acts as an antagonist, blocking the action of acetylcholine at these receptors, which can lead to muscle relaxation and reduced secretion of glands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorobenzonitrile: Similar structure but lacks the piperazine ring.
4-Chlorobenzonitrile: Another isomer with the chloro group in a different position.
2-Chloro-4-nitrobenzonitrile: Precursor in the synthesis of 2-Chloro-4-(3,5-dimethylpiperazin-1-yl)benzonitrile.
Uniqueness
This compound is unique due to the presence of the piperazine ring, which imparts specific pharmacological properties, particularly its interaction with mAChRs. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C13H16ClN3 |
---|---|
Molekulargewicht |
249.74 g/mol |
IUPAC-Name |
2-chloro-4-(3,5-dimethylpiperazin-1-yl)benzonitrile |
InChI |
InChI=1S/C13H16ClN3/c1-9-7-17(8-10(2)16-9)12-4-3-11(6-15)13(14)5-12/h3-5,9-10,16H,7-8H2,1-2H3 |
InChI-Schlüssel |
FXENLVQWIGVWIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.